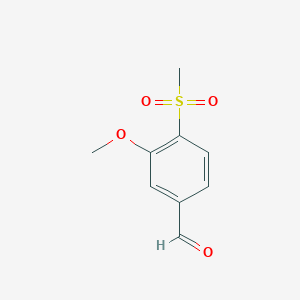
3-Methoxy-4-(methylsulfonyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4-(methylsulfonyl)benzaldehyde is an organic compound with the molecular formula C9H10O4S It is a derivative of benzaldehyde, characterized by the presence of methoxy and methylsulfonyl functional groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(methylsulfonyl)benzaldehyde typically involves the introduction of methoxy and methylsulfonyl groups onto a benzaldehyde precursor. One common method is the sulfonation of 3-methoxybenzaldehyde followed by oxidation to introduce the aldehyde group. The reaction conditions often involve the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide, followed by oxidation using reagents like potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(methylsulfonyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 3-Methoxy-4-(methylsulfonyl)benzoic acid.
Reduction: 3-Methoxy-4-(methylsulfonyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-4-(methylsulfonyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(methylsulfonyl)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy and methylsulfonyl groups may also contribute to the compound’s overall reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-methoxybenzaldehyde: Similar structure but with a hydroxyl group instead of a methylsulfonyl group.
4-Methoxy-3-methylbenzaldehyde: Similar structure but with a methyl group instead of a methylsulfonyl group
Uniqueness
3-Methoxy-4-(methylsulfonyl)benzaldehyde is unique due to the presence of both methoxy and methylsulfonyl groups, which impart distinct chemical properties and reactivity. These functional groups enhance its solubility, stability, and potential for further chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H10O4S |
|---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
3-methoxy-4-methylsulfonylbenzaldehyde |
InChI |
InChI=1S/C9H10O4S/c1-13-8-5-7(6-10)3-4-9(8)14(2,11)12/h3-6H,1-2H3 |
InChI Key |
JPUGKSUOGHIJNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















